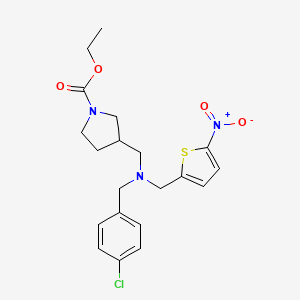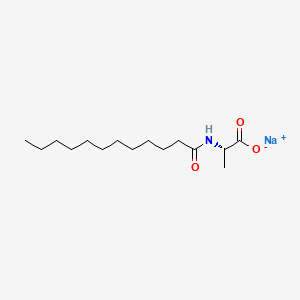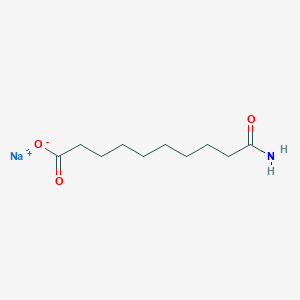
SR9009
説明
SR9009, also known as Stenabolic, is a research drug developed by Professor Thomas Burris of the Scripps Research Institute. It acts as an agonist of Rev-ErbA, which means it increases the constitutive repression of genes regulated by Rev-ErbA . The half-maximum inhibitory concentration (IC 50) is 670 nM for Rev-ErbAα and 800 nM for Rev-ErbAβ . Some of its effects were found to be independent of REV-ERB with an unknown mechanism of action .
Molecular Structure Analysis
The molecular formula of SR9009 is C20H24ClN3O4S . It belongs to the class of organic compounds known as 2-nitrothiophenes . The structure of SR9009 was elucidated based on the detection of structure-specific product ions by LC–HRMS .
Chemical Reactions Analysis
In vitro metabolic studies have shown that SR9009 has several metabolites . The exact chemical reactions involving SR9009 are not fully understood and require further investigation.
Physical And Chemical Properties Analysis
SR9009 has a molecular weight of 437.94 g/mol . It is soluble in DMSO at a concentration of ≥ 60 mg/mL .
科学的研究の応用
Protection Against Cerebral Ischemic Injury
SR9009 has been found to protect against cerebral ischemic injury through mechanisms involving the Nrf2 pathway . The circadian clock protein Rev-erbα, which SR9009 activates, plays a key role in inflammation and oxidative stress, two pivotal mechanisms in the pathogenesis, progression, and recovery process of ischemic stroke .
Regulation of Proliferation and Neurite Outgrowth
SR9009 regulates the proliferation and neurite outgrowth/suppression of cultured rat adult hippocampal neural stem/progenitor cells in a concentration-dependent manner . At low concentrations, SR9009 enhances neurite outgrowth, while at high concentrations, it suppresses neurite outgrowth .
Weight Management and Exercise
SR9009 acts like a catalyst for the nuclear receptor called REV-ERBα . In animal studies, it has shown promising effects such as helping with weight management and exercise .
Potential Applications in Treating Metabolic Diseases
SR9009 has potential applications in treating metabolic diseases . Several studies have been conducted to explore its effects on energy levels and metabolism .
Anti-Small-Cell Lung Cancer Effect
SR9009 has been found to induce a REV-ERB dependent anti-small-cell lung cancer effect . The circadian rhythm, which SR9009 regulates, coordinates cell proliferation and metabolism, and affects the progression of certain diseases, especially cancer .
Hepatic Damage and Inflammatory Responses
SR9009 has been shown to significantly attenuate hepatic damage and inflammatory responses . This suggests potential applications in the treatment of liver diseases .
作用機序
Target of Action
SR9009, often referred to as a selective androgen receptor modulator (SARM), primarily targets the REV-ERB proteins . These proteins are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms . They also regulate gene expression and physiological rhythms . Beyond this, REV-ERBs are involved in regulating cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses .
Mode of Action
SR9009 acts as a Rev-ErbA agonist . It modulates normal metabolism processes and energy utilization in the body . By binding to and activating the REV-ERB proteins, SR9009 influences metabolic processes through the Rev-ErbA protein . It has been demonstrated that SR9009 is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Biochemical Pathways
SR9009 affects multiple biochemical pathways. It plays a key role in the inflammation and oxidative stress, two pivotal mechanisms in the pathogenesis, progression, and recovery process of various disorders . SR9009 has been shown to reduce the cardiac NLRP3 inflammasome, decreasing immune cell recruitment, thereby allowing the vulnerable infarct to heal . It also enhances Nrf2 and downstream cytoprotective proteins levels .
Result of Action
SR9009 has been shown to have various molecular and cellular effects. It can decrease cell viability, rewire cellular metabolism, and alter gene transcription . In cultured rat adult hippocampal neural stem/progenitor cells, SR9009 has been shown to regulate the proliferation and neurite outgrowth in a concentration-dependent manner . Furthermore, SR9009 inhibited the growth of cultured rat adult hippocampal neural stem/progenitor cells through various pathways .
Action Environment
The action of SR9009 can be influenced by various environmental factors. For instance, the circadian rhythm, which is a natural system that directs a variety of functions in a roughly 24-hour period, can affect the action of SR9009 . .
特性
IUPAC Name |
ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-20(25)23-10-9-16(13-23)12-22(11-15-3-5-17(21)6-4-15)14-18-7-8-19(29-18)24(26)27/h3-8,16H,2,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJJNHOIVCGAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045515 | |
| Record name | SR9009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate | |
CAS RN |
1379686-30-2 | |
| Record name | Ethyl 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR-9009 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-9009 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR9009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-9009 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DCA09N30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














